4-((4-(4-((Pyridin-3-ylmethyl)carbamoyl)phenyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid
Description
The compound 4-((4-(4-((Pyridin-3-ylmethyl)carbamoyl)phenyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid features a benzoic acid core linked via a methyl group to a 1,2,3-triazole ring. The triazole is substituted at the 4-position with a phenyl group bearing a carbamoyl moiety connected to a pyridin-3-ylmethyl group.
Properties
Molecular Formula |
C23H19N5O3 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
4-[[4-[4-(pyridin-3-ylmethylcarbamoyl)phenyl]triazol-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C23H19N5O3/c29-22(25-13-17-2-1-11-24-12-17)19-9-7-18(8-10-19)21-15-28(27-26-21)14-16-3-5-20(6-4-16)23(30)31/h1-12,15H,13-14H2,(H,25,29)(H,30,31) |
InChI Key |
UOWPZWBHDJCOEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)C3=CN(N=N3)CC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(4-((Pyridin-3-ylmethyl)carbamoyl)phenyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction.
Formation of the Carbamoyl Group: The carbamoyl group is formed by reacting the intermediate with an isocyanate.
Introduction of the Benzoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-(4-((Pyridin-3-ylmethyl)carbamoyl)phenyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-((4-(4-((Pyridin-3-ylmethyl)carbamoyl)phenyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a drug candidate due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-((4-(4-((Pyridin-3-ylmethyl)carbamoyl)phenyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs sharing the 1,2,3-triazole-benzoic acid scaffold but differing in substituents and biological activities:
Key Structural and Functional Insights
Triazole-Benzoic Acid Scaffold
- Rigidity and Hydrogen Bonding : The 1,2,3-triazole ring enhances structural rigidity and participates in hydrogen bonding, critical for target binding .
- Benzoic Acid : Improves solubility and facilitates interactions with polar protein residues .
Substituent Effects
Pyridin-3-ylmethyl Carbamoyl (Target Compound): The pyridine ring may engage in π-π stacking or coordinate with metal ions in enzymes (e.g., kinases).
Benzothiazole-Thioether (3t) :
- The benzothiazole group in 3t enhances COX-2 selectivity, likely due to hydrophobic interactions in the enzyme’s active site .
Coumarin/Cyclohexane Derivatives (3, 5u): Coumarin and naphthoquinone substituents (e.g., 5u) introduce redox-active moieties, contributing to antitumor or antioxidant effects .
Morpholine-Ethylamine (54) :
- The morpholine group in 54 improves solubility and may target nuclear antigens via hydrogen bonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
